N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-15(2)11-12-27-22(31)17-7-5-6-8-18(17)29-23(27)26-28(24(29)32)14-21(30)25-16-9-10-19(33-3)20(13-16)34-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJCPVYMKOKEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₁N₃O₄
- Molecular Weight : 331.4 g/mol
- Structural Features : The compound features a quinazoline core fused with a triazole ring, which contributes to its biological activity.
Anticancer Activity
Research indicates that N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide exhibits significant anticancer properties. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. For example:
- Case Study : In vitro assays showed that the compound effectively reduced cell viability in breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways.
- Case Study : Animal studies revealed that treatment with this compound significantly decreased markers of inflammation in models of rheumatoid arthritis.
Neuroprotective Properties
Emerging research suggests neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : In vivo studies indicated that the compound improved cognitive function and reduced neuroinflammation in mouse models of Alzheimer's disease.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the actions of this compound include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Potential Side Effects and Toxicity
While the therapeutic potential is significant, toxicity studies are crucial for assessing safety. Preliminary data suggest manageable toxicity profiles; however, further studies are needed to establish long-term safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Quinazolinone Derivatives with Triazole/Triazine Substituents
- Compound 21a (): N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide lacks the triazolo ring fusion but retains the quinazolinone-acetamide framework. Anticonvulsant activity was reported (95% yield, UPLC-MS m/z 308.5 [M+H]+).
- Compounds 11–15 (): Pyridazine/phthalazine-quinazolinone hybrids (e.g., compound 11: 2-(5-methyl-3,6-dioxopyridazin-1-yl)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide) replace the triazolo ring with pyridazine or phthalazine. These derivatives showed moderate antimicrobial activity, suggesting that the triazolo ring in the target compound may offer superior bioactivity due to enhanced π-π stacking interactions .
Triazole Derivatives (Non-Fused)
- Compound in : 3-[4-(4-substituted phenyl-5-thioxo-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one. The non-fused triazole-thione moiety exhibits distinct electronic properties compared to the fused triazoloquinazolinone system. Biological screening indicated moderate activity, highlighting the importance of ring fusion for optimizing activity .
Substituent Effects on Bioactivity
Aromatic Substituents
- Target Compound vs. : The 3,4-dimethoxyphenyl group in the target compound contrasts with the 2,4-dichlorophenyl group in N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. Electron-withdrawing chloro substituents () may enhance electrophilic interactions but reduce solubility, whereas methoxy groups improve solubility and modulate electron density for receptor binding .
- (3,5-dimethylphenyl) : Methyl groups provide steric bulk without electronic modulation, resulting in lower anticonvulsant potency compared to methoxy-substituted analogs .
Aliphatic Chains
- Isopentyl vs. Methylsulfonyl () : The isopentyl chain in the target compound offers greater lipophilicity than the methylsulfonyl group in 2-(4-(((3-(2-fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide. This difference likely influences blood-brain barrier penetration and target engagement .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of a quinazolinone core, followed by triazole ring annulation and acetamide coupling. Key steps include:
- Quinazolinone formation : Reacting glycine derivatives with isothiocyanates under basic conditions to form thioxoquinazolinones, followed by oxidation with hydrogen peroxide to yield dioxoquinazolinones .
- Triazole annulation : Introducing the triazolo[4,3-a]quinazoline moiety via cyclization of hydrazine derivatives or coupling with pre-formed triazole intermediates .
- Acetamide coupling : Using carbodiimide-mediated coupling (e.g., N,N′-carbonyldiimidazole) to attach the N-(3,4-dimethoxyphenyl)acetamide group .
Q. Optimization strategies :
- Vary solvent systems (e.g., ethanol vs. THF) to improve solubility of intermediates.
- Adjust reaction temperatures (e.g., reflux vs. room temperature) for cyclization steps to balance yield and side reactions.
- Use catalytic acids (e.g., glacial acetic acid) to accelerate coupling reactions .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions and ring systems. For example, methoxy groups on the phenyl ring appear as singlets near δ 3.8–4.0 ppm, while triazole protons resonate as sharp singlets in aromatic regions .
- HPLC : Quantifies purity (>95% typically required for biological assays). Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z ~480–500 for this compound class) and detects impurities .
Q. How is preliminary biological activity screening designed for this compound?
Methodological Answer:
- Target selection : Prioritize assays based on structural analogs (e.g., anticonvulsant activity for triazoloquinazolines or kinase inhibition for acetamide derivatives ).
- In vitro assays :
- Enzyme inhibition : Use fluorometric or colorimetric substrates (e.g., ATPase assays for kinase targets).
- Cell viability : Employ MTT assays on cancer cell lines (IC50 determination).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish EC50/IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent variation : Systematically modify the isopentyl group (e.g., replace with cyclopentyl or fluorinated alkyl chains) and compare bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with the triazole ring ).
- Data analysis : Correlate electronic properties (Hammett σ values) of substituents with activity trends .
Q. Example SAR findings :
- 3,4-Dimethoxyphenyl group : Enhances membrane permeability due to lipophilicity (logP ~3.5) .
- Isopentyl chain : Optimal length for target binding; shorter chains (e.g., propyl) reduce potency by 40% .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Ambiguous NMR signals : Use 2D techniques (HSQC, HMBC) to assign overlapping peaks. For example, HMBC correlations can confirm connectivity between the acetamide carbonyl and triazole ring .
- Impurity interference : Compare HPLC retention times with synthetic intermediates (e.g., unreacted quinazolinone precursors elute earlier) .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive confirmation .
Q. What experimental designs address low yields in triazole ring formation?
Methodological Answer:
- Catalyst screening : Test transition metals (e.g., CuI for Huisgen cycloadditions) or organocatalysts (e.g., DMAP) .
- Reaction monitoring : Use TLC or in-situ IR to identify incomplete cyclization (e.g., lingering hydrazine intermediates).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) often improve cyclization efficiency over ethanol .
Case study : Switching from ethanol to DMF increased triazole ring formation yield from 35% to 62% in a related quinoxaline derivative .
Q. How to evaluate metabolic stability and toxicity in preclinical models?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2). Use LC-MS to detect metabolites (e.g., demethylation of methoxy groups ).
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In vivo toxicity : Dose rodents (10–50 mg/kg) and monitor liver enzymes (ALT/AST) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
